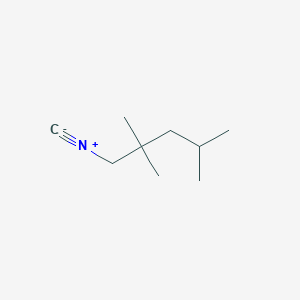![molecular formula C25H25NO4 B14498280 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid CAS No. 63430-47-7](/img/structure/B14498280.png)
2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid is an organic compound with a complex structure that includes aromatic rings, an ethoxy group, and an amino group
Méthodes De Préparation
The synthesis of 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Ethoxy Group:
Coupling Reactions: The aromatic rings are coupled using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final product is obtained through a series of condensation reactions and purification steps.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its aromatic structure and functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and amino groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid include:
Benzoic acid derivatives: Compounds like 4-methoxybenzoic acid and 4-ethoxybenzoic acid share similar structural features but differ in their functional groups.
Aromatic amines: Compounds such as aniline and N-ethyl aniline have similar amino groups but lack the complex aromatic structure.
Ethers: Compounds like ethyl phenyl ether have similar ethoxy groups but differ in their overall structure.
The uniqueness of this compound lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
63430-47-7 |
|---|---|
Formule moléculaire |
C25H25NO4 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-[2-ethoxy-4-(N-ethyl-4-methylanilino)benzoyl]benzoic acid |
InChI |
InChI=1S/C25H25NO4/c1-4-26(18-12-10-17(3)11-13-18)19-14-15-22(23(16-19)30-5-2)24(27)20-8-6-7-9-21(20)25(28)29/h6-16H,4-5H2,1-3H3,(H,28,29) |
Clé InChI |
PHMFCYFUMJUXSL-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)C)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
